molecular formula C25H29NO6S B12181232 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B12181232
M. Wt: 471.6 g/mol
InChI Key: IDWKCQAWHRXNBN-UHFFFAOYSA-N
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Description

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl groups and a sulfonylaminohexanoate side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Next, the sulfonylaminohexanoate side chain is introduced. This can be achieved by reacting 4-methylbenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The resulting sulfonylaminohexanoate is then coupled with the chromen-2-one core using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromen-2-one core or the sulfonylaminohexanoate side chain are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The sulfonylaminohexanoate side chain may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
  • 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
  • 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Uniqueness

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific combination of a chromen-2-one core and a sulfonylaminohexanoate side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H29NO6S/c1-16-9-11-20(12-10-16)33(29,30)26-13-7-5-6-8-23(27)31-21-14-17(2)15-22-24(21)18(3)19(4)25(28)32-22/h9-12,14-15,26H,5-8,13H2,1-4H3

InChI Key

IDWKCQAWHRXNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C

Origin of Product

United States

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